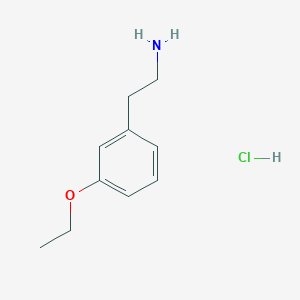

2-(3-ethoxyphenyl)ethan-1-aminehydrochloride

Description

2-(3-Ethoxyphenyl)ethan-1-amine hydrochloride is a phenylalkylamine derivative featuring a phenethylamine backbone substituted with an ethoxy group at the 3-position of the aromatic ring and a hydrochloride salt. The hydrochloride salt improves aqueous solubility, a common feature in bioactive amines for enhanced bioavailability .

Properties

IUPAC Name |

2-(3-ethoxyphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-2-12-10-5-3-4-9(8-10)6-7-11;/h3-5,8H,2,6-7,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQUBONULNDGOPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)CCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1071569-80-6 | |

| Record name | 2-(3-ethoxyphenyl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 2-(3-ethoxyphenyl)ethan-1-aminehydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with 3-ethoxybenzaldehyde and ethylamine.

Formation of Schiff Base: The 3-ethoxybenzaldehyde reacts with ethylamine to form a Schiff base intermediate.

Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride (NaBH4) to yield 2-(3-ethoxyphenyl)ethan-1-amine.

Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid (HCl) to form the hydrochloride salt, resulting in this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

2-(3-ethoxyphenyl)ethan-1-aminehydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as halides or amines.

Hydrolysis: Acidic or basic hydrolysis can lead to the breakdown of the compound into its constituent parts.

Scientific Research Applications

2-(3-ethoxyphenyl)ethan-1-aminehydrochloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating neurological disorders.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(3-ethoxyphenyl)ethan-1-aminehydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Aromatic Rings

Ethoxy vs. Methoxy Groups

- 2-(2,5-Dimethoxyphenyl)ethan-1-amine Hydrochloride (Compound 2, ) :

- 2-(3-Ethoxyphenyl)ethan-1-amine Hydrochloride :

Electron-Donating vs. Electron-Withdrawing Groups

- 2-(2,5-Dimethoxy-4-(methylthio)phenyl)ethan-1-amine Hydrochloride (1e, ): Substitution: Methylthio (-SCH₃) at 4-position.

- 2-(2,5-Dimethoxy-4-nitrophenyl)ethan-1-amine Hydrochloride (): Substitution: Nitro (-NO₂) at 4-position. Impact: The electron-withdrawing nitro group reduces electron density on the ring, possibly diminishing receptor affinity but improving metabolic stability .

Heterocyclic and Non-Phenyl Analogues

Thiophene Derivatives

- 2-(Thiophen-3-yl)ethan-1-amine Hydrochloride (): Structure: Thiophene ring replaces phenyl.

- 2-(Thiophen-2-yl)ethan-1-amine Hydrochloride () :

Indole and Cyclopropyl Derivatives

Pharmacological Implications of Structural Modifications

Biological Activity

2-(3-Ethoxyphenyl)ethan-1-amine hydrochloride, also known as EVT-3134910, is a synthetic organic compound primarily explored for its biological activity in various fields, particularly in pharmacology and reproductive health. This compound belongs to the phenethylamine class, characterized by a phenethyl group attached to an amine group. Initially investigated for its potential as a non-hormonal anti-fertility agent, research has expanded to include its metabolic pathways and potential therapeutic applications.

The synthesis of 2-(3-ethoxyphenyl)ethan-1-amine hydrochloride typically begins with readily available precursors such as 3-ethoxybenzaldehyde. The synthesis involves several steps, including reduction and amination processes, leading to the formation of the final hydrochloride salt form. Detailed synthesis protocols can be found in relevant literature, emphasizing the need for careful control of reaction conditions to achieve optimal yields.

Anti-Fertility Research

The primary focus of early studies on 2-(3-ethoxyphenyl)ethan-1-amine hydrochloride was its role as a non-hormonal anti-fertility agent . Research indicates that the compound may interfere with specific stages of pregnancy, potentially through interactions with enzymes or receptors involved in hormonal regulation or embryonic development. Although the exact mechanism of action remains to be fully elucidated, preliminary findings suggest that it may modulate pathways related to reproductive hormones.

Neuropharmacological Effects

Recent investigations have also explored the neuropharmacological effects of this compound. Studies suggest that it may interact with various neurotransmitter systems, including dopamine and serotonin pathways. The modulation of these systems could have implications for treating neurological conditions, as compounds that influence these pathways are often investigated for their potential in managing disorders such as depression and anxiety.

Case Studies and Research Findings

Several studies have documented the biological effects of 2-(3-ethoxyphenyl)ethan-1-amine hydrochloride:

-

Study on Anti-Fertility Effects :

- A study conducted on animal models demonstrated that administration of the compound resulted in significant alterations in reproductive parameters, including ovulation rates and embryo viability. The findings suggested a dose-dependent effect on fertility outcomes.

-

Neuropharmacological Assessment :

- In a controlled study examining the effects on dopaminergic signaling, researchers found that 2-(3-ethoxyphenyl)ethan-1-amine hydrochloride influenced locomotor activity in rodents, indicating potential stimulant properties akin to other phenethylamines.

-

Metabolic Pathway Investigation :

- A recent investigation into the metabolic pathways of this compound revealed that it undergoes significant biotransformation in vivo, leading to various metabolites that may also exhibit biological activity. This highlights the importance of understanding not only the parent compound but also its metabolites in evaluating overall pharmacological effects.

Data Tables

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anti-Fertility Effects | Dose-dependent reduction in ovulation rates observed in animal models. |

| Study 2 | Neuropharmacological Effects | Increased locomotor activity suggesting stimulant properties. |

| Study 3 | Metabolic Pathways | Identification of multiple metabolites with potential biological activity. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.